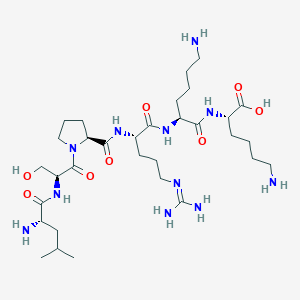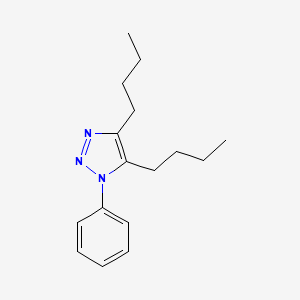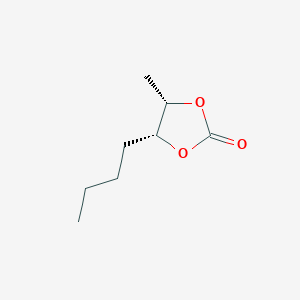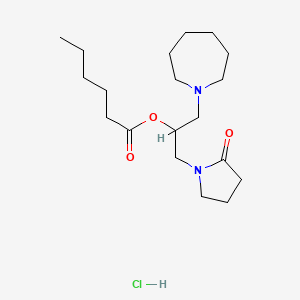![molecular formula C13H12N4OS B12623671 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-20-7](/img/structure/B12623671.png)
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with ethoxy and thiophenyl substituents, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties make it a candidate for the development of new chemotherapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits thymidylate synthase, an enzyme crucial for DNA biosynthesis . This inhibition disrupts DNA replication and cell division, leading to the death of cancer cells. The compound may also interact with other molecular targets, such as protein kinases, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and thiophenyl groups enhances its ability to interact with molecular targets and increases its potential as an anticancer agent .
Eigenschaften
CAS-Nummer |
917759-20-7 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
4-ethoxy-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17) |
InChI-Schlüssel |
AIYADNDDDGMGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)

![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)



![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)




![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
